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tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Documentation Hub

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  • Product: tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate
  • CAS: 1105192-83-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

An In-depth Technical Guide to tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate: Synthesis, Properties, and Applications Introduction tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is a specialized organic molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate: Synthesis, Properties, and Applications

Introduction

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is a specialized organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure comprises three key components: a 2-methylindole nucleus, a versatile ethylamine linker, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The indole scaffold is a privileged structure in many biologically active compounds, and the protected ethylamine side chain at the N-1 position offers a reactive handle for further chemical modification after a straightforward deprotection step.[1][2]

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate, with a focus on the practical insights relevant to its use in a research and development setting.

Chemical Structure and Physicochemical Properties

The core of the molecule is the 2-methylindole heterocycle, which is attached at the nitrogen atom (position 1) to a two-carbon ethyl chain. The terminal amine of this chain is protected as a tert-butyl carbamate. This Boc group is crucial as it renders the amine nucleophilicity inert under many reaction conditions, allowing for selective transformations on other parts of the molecule. It can be readily removed under acidic or thermal conditions to liberate the primary amine for subsequent reactions.[3]

Molecular Structure

Caption: Chemical structure of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate.

Physicochemical Data

Direct experimental data for this specific isomer is not widely published. The following table summarizes its key identifiers and predicted properties based on its constituent fragments.

PropertyValueSource/Comment
Molecular Formula C₁₇H₂₄N₂O₂Calculated
Molecular Weight 288.38 g/mol Calculated
CAS Number Not assignedThe CAS number for the related 3-substituted isomer, tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate, is 910442-99-8.[4]
Appearance Likely an oil or low-melting solidInferred from similar N-Boc protected amines and N-alkylated indoles.[5][6]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF, MeOH). Insoluble in water.Predicted based on the non-polar indole ring and the bulky tert-butyl group.
Boiling Point > 400 °C (Predicted)Inferred from related structures like tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate (Predicted BP: 395.8±21.0 °C).[7]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the ethyl linker, the methyl group at the C2 position, and the tert-butyl group of the Boc protector.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Indole aromatic7.0 - 7.6m4HThe exact shifts and coupling patterns depend on the substitution pattern.[8]
Indole C3-H~6.2s1HThe proton at the C3 position of a 2-methylindole typically appears at a higher field than the benzene ring protons.[9]
N-CH₂ (indole side)~4.2t2HThe methylene group directly attached to the indole nitrogen will be deshielded.
N-CH₂ (carbamate side)~3.3q2HThis methylene group is adjacent to the carbamate nitrogen.
NH (carbamate)~5.0br s1HThe carbamate N-H proton signal is often broad and its position can be concentration-dependent.[5]
C2-CH₃~2.4s3HThe methyl group at the C2 position of the indole ring.[8]
C(CH₃)₃ (Boc)~1.4s9HThe nine equivalent protons of the tert-butyl group give a characteristic strong singlet.[5]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (carbamate)~156The carbonyl carbon of the Boc group.[5]
Aromatic Cs110 - 138Carbons of the indole ring system.
C (Boc)~79The quaternary carbon of the tert-butyl group.[5]
N-CH₂ (indole side)~45
N-CH₂ (carbamate side)~40
C(CH₃)₃ (Boc)~28The three equivalent methyl carbons of the Boc group.[5]
C2-CH₃~13The methyl carbon at the C2 position.
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (carbamate)3300 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C=O Stretch (carbamate)1680 - 1710Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch1200 - 1350Medium
C-O Stretch (carbamate)1160 - 1250Strong

Synthesis and Methodologies

The primary synthetic challenge is the formation of the bond between the indole nitrogen and the ethylamine side chain. Indole N-alkylation can be capricious, with potential for competing C3-alkylation, especially with sterically unhindered indoles.[10] However, 2-substituted indoles generally favor N-alkylation. Two robust methods are presented below.

Method A: N-Alkylation via Sₙ2 Reaction

This is a classical and direct approach involving the deprotonation of 2-methylindole followed by nucleophilic attack on a suitable electrophile. The choice of base is critical to ensure sufficient deprotonation of the indole N-H (pKa ≈ 17) without promoting side reactions.

Synthesis_Method_A Indole 2-Methylindole Product tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Indole->Product AlkylHalide tert-Butyl (2-bromoethyl)carbamate AlkylHalide->Product Base Base (e.g., NaH, K₂CO₃) Base->Product 1. Deprotonation Solvent Solvent (e.g., DMF, MeCN) Solvent->Product Synthesis_Method_B Indole 2-Methylindole Product tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Indole->Product Alcohol N-Boc-ethanolamine Alcohol->Product Phosphine PPh₃ Phosphine->Product Azodicarboxylate DEAD or DIAD Azodicarboxylate->Product Solvent Solvent (e.g., THF) Solvent->Product Deprotection_and_Functionalization Boc_Protected tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Deprotected 2-(2-Methyl-1H-indol-1-yl)ethan-1-amine Boc_Protected->Deprotected Deprotection (e.g., TFA, HCl in Dioxane) Functionalized Further Functionalization (e.g., Amide coupling, Reductive amination) Deprotected->Functionalized Reaction with Electrophiles

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Exploratory

1H NMR and 13C NMR chemical shifts for tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Authored by: A Senior Application Scientist Introduction In the landscape of modern pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for this purpose, providing unparalleled insight into the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate, a molecule of interest in medicinal chemistry and drug development.

This compound incorporates three key structural motifs: a 2-methylindole nucleus, a flexible ethyl linker, and a tert-butyloxycarbonyl (Boc) protecting group. Understanding the characteristic NMR signatures of each component is critical for confirming its identity, assessing its purity, and studying its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying rationale for the observed chemical shifts and a robust experimental protocol for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, a systematic numbering scheme is applied to the molecular structure of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate. This numbering will be used consistently throughout this guide for the assignment of all proton and carbon signals.

Caption: Molecular structure and numbering of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton map of the molecule, with the chemical shift of each signal indicating the electronic environment of the protons, the integration representing the number of protons, and the multiplicity (splitting pattern) revealing the number of adjacent protons.

Predicted ¹H NMR Signal Assignments

The following table details the predicted chemical shifts and characteristics for each proton signal in a typical deuterated solvent like chloroform-d (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Causality
~ 7.55Doublet (d)1HH7The indole H7 proton is typically the most deshielded of the benzene ring protons due to its proximity to the pyrrole ring fusion.
~ 7.26Doublet (d)1HH4The H4 proton is deshielded by the aromatic ring current.
~ 7.15Triplet (t)1HH5Experiences coupling from both H4 and H6, leading to a triplet pattern.
~ 7.09Triplet (t)1HH6Experiences coupling from both H5 and H7, resulting in a triplet.
~ 6.20Singlet (s)1HH3The H3 proton on the pyrrole ring of 2-methylindole appears as a singlet at a characteristic upfield position compared to other aromatic protons.[1]
~ 4.85Broad Singlet (br s)1HN11-HThe carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[2][3] Its chemical shift is highly dependent on solvent and concentration.
~ 4.20Triplet (t)2HH9 (-N-CH₂-)These protons are adjacent to the indole nitrogen (N1), which is electron-withdrawing, causing a significant downfield shift. They are split into a triplet by the two adjacent H10 protons.
~ 3.45Quartet (q) or Triplet (t)2HH10 (-CH₂-N-)These protons are adjacent to the carbamate nitrogen (N11). They are coupled to both the H9 protons and the N11-H proton, which can result in a more complex multiplet, often appearing as a quartet or a triplet if N-H coupling is not resolved.
~ 2.40Singlet (s)3HH8 (-CH₃)The methyl group at the C2 position of the indole ring is a singlet as there are no adjacent protons to couple with.[1][4]
~ 1.43Singlet (s)9HH15 (-C(CH₃)₃)The nine protons of the tert-butyl group are chemically equivalent due to free rotation.[2][3] The absence of adjacent protons results in a sharp, intense singlet, a hallmark of the Boc group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule and provides information about their electronic environment.

Predicted ¹³C NMR Signal Assignments
Chemical Shift (δ, ppm)AssignmentRationale and Causality
~ 155.9C12 (C=O)The carbonyl carbon of the carbamate group is highly deshielded and appears far downfield, a characteristic feature of this functional group.[5]
~ 137.0C7aA quaternary carbon in the indole ring system. N-substitution influences its chemical shift.[6][7]
~ 135.5C2The C2 carbon is substituted with a methyl group and is part of the pyrrole ring, placing it in this region.
~ 128.8C3aAnother quaternary carbon at the fusion of the two rings.
~ 121.0C5Aromatic CH carbon.
~ 120.0C6Aromatic CH carbon.
~ 119.5C4Aromatic CH carbon.
~ 109.5C7Aromatic CH carbon.
~ 101.5C3The C3 carbon in 2-substituted indoles typically appears at a relatively upfield position for an aromatic carbon.
~ 79.2C14 (quaternary)The quaternary carbon of the tert-butyl group.[5]
~ 43.0C9 (-N-CH₂)The carbon attached to the indole nitrogen is more deshielded than C10.
~ 40.0C10 (-CH₂-N-)The carbon adjacent to the carbamate nitrogen.
~ 28.4C15 (-C(CH₃)₃)The three equivalent methyl carbons of the tert-butyl group give rise to a strong signal in the aliphatic region.[3][5]
~ 12.5C8 (-CH₃)The methyl carbon at the C2 position of the indole ring.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. This section provides a self-validating methodology for the analysis of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic molecules and its relatively unobtrusive solvent signals.

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] This step is crucial for data accuracy and comparability.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube.

Step 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Width: ~30-45 degrees

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: ~2-5 seconds (A longer delay ensures quantitative integration)

  • Number of Scans: 16-64, depending on sample concentration.

  • Acquire the Free Induction Decay (FID).

For ¹³C NMR:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: ~2 seconds

  • Number of Scans: 1024-4096, as ¹³C has a much lower natural abundance than ¹H.

Step 3: Data Processing
  • Fourier Transform: Apply an exponential window function to the FID and perform a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a polynomial function to correct the baseline for a flat and even appearance across the spectrum.

  • Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. For CDCl₃, the residual solvent peak can be used as a secondary reference (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[8][9]

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons. The integration values should be consistent with the number of protons assigned to each signal.

Trustworthiness and Self-Validation
  • D₂O Shake: To definitively identify the N-H proton signal, a "D₂O shake" experiment can be performed. After acquiring the initial ¹H spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and a second spectrum is acquired. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.[2]

  • 2D NMR: For unequivocal assignment of all signals, particularly the closely spaced aromatic protons and the quaternary carbons, advanced 2D NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable in a research setting.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Insert Sample & Tune/Shim Magnet transfer->setup acq_1h Acquire 1H FID setup->acq_1h acq_13c Acquire 13C FID setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate (1H) & Assign Peaks calibrate->integrate report report integrate->report Final Spectrum & Data Table

Caption: Standard workflow for NMR analysis from sample preparation to final data reporting.

References

  • Benchchem. Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
  • Pachter, R., Erotocritou, D., Wessels, P. L., & Woudenberg, M. (1987). N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. ETDEWEB.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987).
  • Benchchem. Analysis of tert-Butyl (3-aminopropyl)
  • Unknown. DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE.
  • Supporting Information.
  • ChemicalBook. 2-Methylindole(95-20-5) 1H NMR spectrum.
  • The Royal Society of Chemistry. Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection.
  • The Royal Society of Chemistry.

Sources

Foundational

In-depth Technical Guide: Preliminary Binding Affinity Studies of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

Abstract This guide provides a comprehensive framework for conducting preliminary binding affinity studies on tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate. It is intended for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for conducting preliminary binding affinity studies on tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate. It is intended for researchers, scientists, and drug development professionals seeking to characterize the interaction of this compound with potential protein targets. This document outlines the strategic selection of targets, details robust experimental protocols for key affinity-based assays, and provides insights into data interpretation. The methodologies described herein are designed to establish a foundational understanding of the compound's binding characteristics, a critical step in early-stage drug discovery. We will delve into the rationale behind experimental design, ensuring a self-validating approach to generate reliable and reproducible data.

Table of Contents

  • Introduction to tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate and the Significance of Binding Affinity

  • Strategic Target Selection: Identifying Potential Protein Partners

  • Experimental Design & Protocols for Preliminary Binding Affinity Assessment

    • 3.1. Surface Plasmon Resonance (SPR) for Real-Time Kinetics

    • 3.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

    • 3.3. Fluorescence Polarization (FP) for High-Throughput Screening

  • Data Analysis and Interpretation: From Raw Data to Actionable Insights

  • References

Introduction to tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate and the Significance of Binding Affinity

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is a synthetic compound featuring a 2-methylindole core. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. The 2-methyl substitution and the N-linked ethylcarbamate group can significantly influence the compound's steric and electronic properties, potentially modulating its interaction with biological macromolecules.

Binding affinity, a measure of the strength of the interaction between a ligand (in this case, our compound of interest) and its protein target, is a cornerstone of drug discovery. A high-affinity interaction is often a prerequisite for potent biological activity. Preliminary binding affinity studies are therefore crucial for:

  • Target validation: Confirming that the compound interacts with a hypothesized target.

  • Lead identification: Identifying promising compounds from a larger library.

  • Structure-Activity Relationship (SAR) studies: Understanding how chemical modifications impact binding affinity to guide lead optimization.

This guide will provide the necessary technical details to design and execute robust preliminary binding affinity studies for tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate.

Strategic Target Selection: Identifying Potential Protein Partners

The rational selection of potential protein targets is a critical first step. Given the prevalence of the indole nucleus in bioactive compounds, we can hypothesize several protein classes as potential targets.

Logical Workflow for Target Identification:

target_selection cluster_input Input Compound cluster_analysis Analysis & Hypothesis Generation cluster_targets Potential Target Classes compound tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Indole Scaffold struct_sim Structural Similarity Search (e.g., SciFinder, PubChem) compound->struct_sim lit_review Literature Review (Indole-binding proteins) compound->lit_review in_silico In Silico Docking (Predictive modeling) compound->in_silico kinases Kinases struct_sim->kinases gpcrs GPCRs lit_review->gpcrs enzymes Enzymes (e.g., MAO, COX) lit_review->enzymes nuclear_receptors Nuclear Receptors in_silico->nuclear_receptors

Caption: Workflow for identifying potential protein targets.

Based on common indole interactions, potential targets could include:

  • Kinases: Many kinase inhibitors possess an indole core that occupies the adenine-binding pocket.

  • G-Protein Coupled Receptors (GPCRs): The indole nucleus is a common feature in ligands for serotonin and melatonin receptors.

  • Enzymes: Enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX) are known to be modulated by indole-containing compounds.

  • Nuclear Receptors: Certain nuclear receptors have been shown to bind indole derivatives.

For the purpose of this guide, we will proceed with a hypothetical protein target, "Protein X," a representative kinase, to illustrate the experimental methodologies.

Experimental Design & Protocols for Preliminary Binding Affinity Assessment

The choice of assay depends on factors such as the availability of purified protein, the required throughput, and the specific information sought (e.g., kinetics vs. thermodynamics).

Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is a powerful, label-free technique that monitors the binding of an analyte (our compound) to a ligand (Protein X) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Experimental Workflow for SPR:

spr_workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis sensor_prep Sensor Chip Preparation (e.g., CM5 chip) protein_immobilization Protein X Immobilization (e.g., Amine coupling) sensor_prep->protein_immobilization compound_prep Compound Dilution Series protein_immobilization->compound_prep association Association Phase (Compound flows over chip) compound_prep->association dissociation Dissociation Phase (Buffer flows over chip) association->dissociation regeneration Regeneration (Strip compound from protein) dissociation->regeneration sensorgram Generate Sensorgrams regeneration->sensorgram fitting Fit Data to Binding Model (e.g., 1:1 Langmuir) sensorgram->fitting results ka, kd, KD fitting->results

Caption: Step-by-step workflow for an SPR experiment.

Detailed Protocol for SPR:

  • Sensor Chip Preparation and Protein Immobilization:

    • Use a CM5 sensor chip and activate the carboxyl groups using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize Protein X (at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to the activated surface. Aim for an immobilization level of 2000-3000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a dilution series of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate in a suitable running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least two orders of magnitude around the expected KD (e.g., 0.1 nM to 10 µM).

    • Inject the compound solutions over the immobilized Protein X surface, followed by a dissociation phase where only running buffer flows over the chip.

    • Between each compound injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove the bound compound.

  • Data Analysis:

    • Reference subtract the data from a blank flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD.

Data Presentation:

ParameterValue
Association Rate (ka)(Value) M-1s-1
Dissociation Rate (kd)(Value) s-1
Dissociation Constant (KD)(Value) M
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow for ITC:

itc_workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis protein_prep Prepare Protein X in Cell compound_prep Prepare Compound in Syringe protein_prep->compound_prep thermo_equilibration Thermal Equilibration compound_prep->thermo_equilibration titration Incremental Titration of Compound into Protein thermo_equilibration->titration heat_measurement Measure Heat Change per Injection titration->heat_measurement binding_isotherm Generate Binding Isotherm heat_measurement->binding_isotherm fitting Fit Data to Binding Model binding_isotherm->fitting results KD, n, ΔH, ΔS fitting->results

Caption: Step-by-step workflow for an ITC experiment.

Detailed Protocol for ITC:

  • Sample Preparation:

    • Dialyze Protein X extensively against the desired buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Dissolve tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate in the same dialysis buffer to minimize buffer mismatch effects.

    • Degas both the protein and compound solutions immediately before the experiment.

  • ITC Experiment:

    • Load Protein X (typically 10-50 µM) into the sample cell.

    • Load the compound (typically 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change for each injection and plot it against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Data Presentation:

ParameterValue
Stoichiometry (n)(Value)
Dissociation Constant (KD)(Value) M
Enthalpy (ΔH)(Value) kcal/mol
Entropy (ΔS)(Value) cal/mol·K
Fluorescence Polarization (FP) for High-Throughput Screening

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule upon binding to a protein. If our compound binds to the protein, it will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.

Experimental Workflow for FP:

fp_workflow cluster_prep Assay Development cluster_run FP Assay cluster_analysis Data Analysis tracer_selection Select/Synthesize Fluorescent Tracer assay_optimization Optimize Protein & Tracer Concentrations tracer_selection->assay_optimization incubation Incubate Protein, Tracer, & Compound assay_optimization->incubation measurement Measure Fluorescence Polarization incubation->measurement dose_response Generate Dose-Response Curve measurement->dose_response ic50 Calculate IC 50 dose_response->ic50 ki Calculate K i (Cheng-Prusoff) ic50->ki

Caption: Step-by-step workflow for a Fluorescence Polarization assay.

Detailed Protocol for FP:

  • Assay Development:

    • A suitable fluorescent tracer that is known to bind to Protein X must be identified or synthesized.

    • Determine the optimal concentrations of Protein X and the fluorescent tracer that give a stable and robust assay window (the difference in polarization between the bound and free tracer).

  • FP Competition Assay:

    • In a microplate, add a fixed concentration of Protein X and the fluorescent tracer to each well.

    • Add a dilution series of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the fluorescent tracer).

    • The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the KD of the fluorescent tracer.

Data Presentation:

ParameterValue
IC50(Value) M
Ki(Value) M

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The data generated from these preliminary studies provide the first quantitative assessment of the compound's affinity for its target.

  • SPR: Provides kinetic information (ka and kd) in addition to affinity (KD). A slow kd (long residence time) can be advantageous for in vivo efficacy.

  • ITC: Offers a complete thermodynamic profile. The enthalpy (ΔH) and entropy (ΔS) of binding can provide insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions).

  • FP: A higher throughput method suitable for screening multiple compounds. The Ki value provides a measure of binding affinity.

It is crucial to compare the results obtained from different techniques. Concordance between the KD values from SPR and ITC, and the Ki from FP, strengthens the confidence in the data. Discrepancies may indicate assay-specific artifacts or different aspects of the binding interaction being measured.

Conclusion and Future Directions

This guide has outlined a systematic approach for conducting preliminary binding affinity studies of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate. By employing techniques such as SPR, ITC, and FP, researchers can obtain reliable and reproducible data on the compound's binding characteristics. These initial findings are critical for making informed decisions in the drug discovery pipeline, including lead optimization and further mechanistic studies. Future work should focus on expanding the panel of protein targets, performing detailed structure-activity relationship studies, and ultimately, progressing promising compounds into cell-based and in vivo models of disease.

References

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions Source: Nature Protocols URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Fluorescence Polarization/Anisotropy in Diagnostics and High-Throughput Screening Source: Applied Spectroscopy URL: [Link]

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead Compounds Source: Current Medicinal Chemistry URL: [Link]

Exploratory

An In-Depth Technical Guide to the Structural Characteristics of Boc-Protected N1-Alkylated 2-Methylindoles

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, structural properties, and spectroscopic characterization of tert-butoxycarbonyl (B...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, structural properties, and spectroscopic characterization of tert-butoxycarbonyl (Boc)-protected N1-alkylated 2-methylindoles. These compounds are pivotal intermediates in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This document delves into the nuanced interplay between the N-Boc protecting group and N1-alkyl substituents, and their collective influence on the molecule's conformation, electronic properties, and reactivity.

Introduction: The Strategic Importance of N-Alkylated Indoles and the Role of the Boc Protecting Group

The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents.[1] N-alkylation of the indole ring is a critical modification in drug design, often enhancing metabolic stability, modulating receptor binding affinity, and fine-tuning pharmacokinetic profiles. However, the indole nitrogen's moderate nucleophilicity can lead to challenges in achieving selective and high-yielding N-alkylation, particularly in the presence of other reactive sites.

The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the indole nitrogen, mitigating its nucleophilicity and enabling controlled functionalization of the indole core.[2] The Boc group's steric bulk and electronic influence play a significant role in directing subsequent chemical transformations and shaping the overall molecular architecture. Its stability under a wide range of reaction conditions, coupled with the relative ease of its removal under acidic conditions, makes it an invaluable tool in multi-step organic synthesis.[2]

Synthesis of Boc-Protected N1-Alkylated 2-Methylindoles

The synthesis of these target compounds typically follows a two-step sequence: N-Boc protection of 2-methylindole followed by N1-alkylation.

N-Boc Protection of 2-Methylindole

The introduction of the Boc group onto the nitrogen of 2-methylindole is generally achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction.

Experimental Protocol: Synthesis of tert-butyl 2-methyl-1H-indole-1-carboxylate

  • To a solution of 2-methylindole (1.0 eq) in anhydrous acetonitrile (or THF), add 4-(N,N-dimethylamino)pyridine (DMAP) (0.05 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Boc-2-methylindole.

G 2-Methylindole 2-Methylindole Product tert-butyl 2-methyl-1H-indole-1-carboxylate 2-Methylindole->Product DMAP, Acetonitrile Boc₂O Boc₂O Boc₂O->Product

Caption: N-Boc protection of 2-methylindole.

N1-Alkylation of Boc-Protected 2-Methylindole

With the indole nitrogen protected, the N-H proton is absent, necessitating a different approach for N1-alkylation compared to unprotected indoles. A common strategy involves the deprotonation of a precursor that can then be alkylated. However, for the already Boc-protected indole, direct N1-alkylation is not feasible. The more common route is the alkylation of the indole nitrogen first, followed by Boc protection if needed for subsequent steps, or more strategically, alkylation of the N-anion of an unprotected indole.

For the synthesis of N1-alkylated 2-methylindoles which are then Boc-protected, a typical procedure involves the deprotonation of 2-methylindole with a strong base like sodium hydride (NaH) to form the corresponding sodium salt, followed by reaction with an alkyl halide. The resulting N1-alkyl-2-methylindole can then be protected with a Boc group as described in section 2.1.

An improved process for the N-alkylation of indoles has been developed using N-protected homochiral aziridines, which can reduce the quantities of starting material needed and improve overall yields.[3][4][5]

Experimental Protocol: N1-Alkylation of 2-Methylindole followed by Boc Protection

Step A: N1-Alkylation

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), add a solution of 2-methylindole (1.0 eq) in the same solvent dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N1-alkyl-2-methylindole by flash column chromatography.

Step B: N-Boc Protection

  • Follow the protocol described in Section 2.1, using the N1-alkyl-2-methylindole as the starting material.

G cluster_0 Step A: N1-Alkylation cluster_1 Step B: N-Boc Protection 2-Methylindole 2-Methylindole N1-Alkyl-2-methylindole N1-Alkyl-2-methylindole 2-Methylindole->N1-Alkyl-2-methylindole 1. NaH, DMF 2. Alkyl Halide N1-Alkyl-2-methylindole_2 N1-Alkyl-2-methylindole Final_Product Boc-Protected N1-Alkyl-2-methylindole N1-Alkyl-2-methylindole_2->Final_Product Boc₂O, DMAP

Caption: Two-step synthesis of Boc-protected N1-alkylated 2-methylindoles.

Structural Analysis and Spectroscopic Characterization

The structural characteristics of Boc-protected N1-alkylated 2-methylindoles are best understood through a combination of spectroscopic techniques and, where available, X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine structural elucidation of these molecules.

¹H NMR Spectroscopy:

  • Boc Group: The nine protons of the tert-butyl group give rise to a characteristic sharp singlet in the upfield region, typically between δ 1.2 and 1.7 ppm.[1][6]

  • 2-Methyl Group: The protons of the methyl group at the C2 position of the indole ring typically appear as a singlet around δ 2.3-2.5 ppm.[7]

  • N1-Alkyl Group: The chemical shifts and multiplicities of the N1-alkyl protons are dependent on the nature of the alkyl group. For an N1-methyl group, a singlet is expected around δ 3.7-4.0 ppm. For an N1-ethyl group, a quartet (CH₂) and a triplet (CH₃) would be observed.

  • Indole Ring Protons: The aromatic protons on the indole ring typically resonate in the region of δ 7.0-8.2 ppm. The presence of the electron-withdrawing Boc group on the nitrogen generally leads to a downfield shift of the indole protons, particularly H7.

¹³C NMR Spectroscopy:

  • Boc Group: The quaternary carbon of the tert-butyl group appears around δ 80-85 ppm, while the three methyl carbons resonate at approximately δ 28 ppm.[6] The carbonyl carbon of the Boc group is typically found in the range of δ 150-155 ppm.

  • 2-Methyl Group: The carbon of the C2-methyl group has a characteristic chemical shift in the range of δ 10-15 ppm.[7]

  • N1-Alkyl Group: The chemical shifts of the N1-alkyl carbons will vary depending on the substituent. An N1-methyl carbon, for instance, appears around δ 30-35 ppm.[8]

  • Indole Ring Carbons: The carbons of the indole ring resonate in the aromatic region (δ 110-140 ppm). The C2 carbon, being attached to the nitrogen and the methyl group, typically appears around δ 130-140 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Boc-Protected N1-Alkyl-2-Methylindoles in CDCl₃

SubstituentBoc (¹H)2-Me (¹H)N1-Alkyl (¹H)Aromatic (¹H)Boc (¹³C)2-Me (¹³C)N1-Alkyl (¹³C)Aromatic (¹³C)
N1-Methyl ~1.6~2.4~3.8 (s)~7.1-8.1~84, ~28, ~152~13~31~110-138
N1-Ethyl ~1.6~2.4~4.2 (q), ~1.4 (t)~7.1-8.1~84, ~28, ~152~13~39, ~15~110-138
N1-Benzyl ~1.6~2.4~5.4 (s)~7.0-8.1~84, ~28, ~152~13~48~110-138

Note: These are approximate values and can vary based on the specific molecule and solvent.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

  • C=O Stretch (Boc group): A strong absorption band is observed in the region of 1700-1750 cm⁻¹, corresponding to the carbonyl stretching vibration of the carbamate.[9]

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and alkyl groups are typically observed between 2850 and 3000 cm⁻¹. Aromatic C-H stretches appear above 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the carbamate can be found in the 1150-1250 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium to weak absorptions for the aromatic C=C stretching of the indole ring are present in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecules. Under electrospray ionization (ESI) conditions, the molecule is typically observed as the protonated molecular ion [M+H]⁺ or as an adduct with sodium [M+Na]⁺. A characteristic fragmentation pattern involves the loss of the tert-butyl group (57 Da) or isobutylene (56 Da) from the molecular ion, as well as the loss of the entire Boc group (101 Da).

Conformational Analysis

The presence of the bulky N-Boc group has a significant impact on the conformation of the indole ring system. Conformational energy calculations have shown that for the urethane amide bond in Boc-protected amino acids, the cis and trans conformations have nearly equal energies.[10][11] This is in contrast to a typical peptide bond, which strongly prefers the trans conformation. This suggests that Boc-protected N1-alkylated 2-methylindoles may exist as a mixture of rotamers in solution at room temperature, which could lead to broadening of some signals in the NMR spectrum.

X-ray crystal structures of related N-Boc-indoles, such as tert-butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate and tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, provide valuable insights.[12][13][14] These structures show that the N-Boc group can adopt various orientations relative to the indole ring, influenced by crystal packing forces and intramolecular interactions. The indole ring itself generally remains planar. The N1-alkyl group will also have a preferred orientation to minimize steric hindrance with the Boc group and the 2-methyl substituent.

G cluster_0 Trans Conformer cluster_1 Cis Conformer Trans Trans Cis Cis Trans->Cis Rotation around N-C(O) bond

Caption: Potential cis and trans rotamers of the N-Boc group.

Reactivity and Applications

The structural features of Boc-protected N1-alkylated 2-methylindoles dictate their reactivity in subsequent synthetic transformations. The Boc group, being electron-withdrawing, deactivates the indole ring towards electrophilic aromatic substitution to some extent. However, its primary role is to protect the nitrogen and allow for selective functionalization at other positions of the indole nucleus, such as through directed ortho-metalation or halogenation.

The N1-alkyl group also influences reactivity. Sterically bulky alkyl groups can hinder access to adjacent positions on the indole ring. Electronically, the alkyl group is weakly electron-donating, which can slightly activate the ring towards electrophilic attack compared to the N-unsubstituted analogue.

These protected indole derivatives are valuable precursors for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antiviral agents, and central nervous system drugs. The ability to precisely control the substitution pattern on the indole scaffold is paramount in modern drug discovery.

Conclusion

Boc-protected N1-alkylated 2-methylindoles are a fundamentally important class of molecules in organic and medicinal chemistry. A thorough understanding of their synthesis, structural characteristics, and spectroscopic properties is essential for their effective utilization in the development of complex molecular architectures. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical experimental guidance for researchers in the field. The interplay of the N-Boc and N1-alkyl substituents provides a rich platform for fine-tuning the properties of the indole scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • Bunnage, M. E., et al. (2000). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 4(6), 444-447.
  • Allen, C. F. H., & VanAllan, J. (1944). 2-METHYLINDOLE. Organic Syntheses, 24, 74.
  • Supporting Information for Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR D
  • Synple Chem. (n.d.).
  • Supporting Information for Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Royal Society of Chemistry.
  • Supporting Inform
  • Chen, I. J., et al. (2014). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Molecules, 19(9), 13867-13886.
  • Benedetti, E., et al. (1983). Preferred conformation of the tert-butoxycarbonyl-amino group. International Journal of Peptide and Protein Research, 22(3), 385-395.
  • Scite. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
  • Supporting information for Methylation of Indoles and Pyrroles with Methanol Catalyzed by [Cp*IrCl₂]₂. (n.d.). The Royal Society of Chemistry.
  • Valle, G., et al. (1992). C9 conformation of N-(N alpha-[(tert.-butyloxy)-carbonyl]-L-alanyl)-N,N'-dicyclohexylurea in solid and solution. International Journal of Peptide and Protein Research, 39(4), 285-290.
  • Cikotiene, I., et al. (2012). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Al-Obaydi, J. M., et al. (2023). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Pharmaceutical Chemistry Journal, 57, 1-7.
  • Ndibe, H. C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles.
  • Ganton, M. D., et al. (2016). tert-Butyl 2,3-diÂhydro-1H-cycloÂpentaÂ[b]indole-4-carboxylÂate.
  • Carrick, J. D., et al. (2000). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
  • Macikenas, D., et al. (2020).
  • Ndibe, H. C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc.
  • Benedetti, E., et al. (1983). X-ray crystal structure and conformation of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1-Cpg 2-Phe 3 OMe). Request PDF.
  • BenchChem. (2025).
  • Da, W., et al. (2023). The crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, C26H24N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(3), 569-571.
  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
  • Kulkarni, M. V., et al. (2009). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc, 2009(12), 216-226.
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  • Supporting Information for Polymer-Lipid Nanocomposites for Enhanced Stability and Delivery of Therapeutics. (n.d.). The Royal Society of Chemistry.
  • Supporting Information for Enantioselective Synthesis of Piperidinones via Asymmetric C-H Functionaliz
  • Ganton, M. D., et al. (2016).
  • ChemicalBook. (n.d.). 1,2-Dimethylindole(875-79-6) 13C NMR spectrum.
  • Al-Masoudi, W. A., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(2), 941-950.
  • Ganton, M. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Oguchi, R., et al. (n.d.). Polymer Analysis Using Pyrolysis-GC-FTIR-MS and GC-AED.
  • Hertkorn, N., et al. (2013).
  • Fukuyama, T., & Kan, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. TCI Chemicals.
  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Application of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate in Drug Discovery Screening

Abstract This document provides a comprehensive guide for the strategic deployment of tert-butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate in modern drug discovery and high-throughput screening (HTS) campaigns. We move be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the strategic deployment of tert-butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate in modern drug discovery and high-throughput screening (HTS) campaigns. We move beyond a basic chemical profile to deliver an in-depth analysis of why this molecule serves as a superior starting point for library synthesis. This guide details field-proven, self-validating protocols for library creation and subsequent screening, with a focus on the underlying scientific rationale for each experimental choice. It is intended for medicinal chemists, screening scientists, and drug development professionals aiming to leverage this versatile chemical scaffold to identify novel therapeutic agents.

Introduction: The 2-Methylindole as a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in numerous FDA-approved drugs.[1] This prevalence is largely due to its ability to form key hydrogen bonds and engage in various biological interactions, often mimicking the amino acid tryptophan.[1][2][3] Indole-based compounds possess a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4][5]

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate has been identified as a particularly strategic building block for several reasons:

  • Privileged Core Structure : The indole scaffold is widely recognized as a "privileged" structure, a framework known to bind to multiple, diverse biological targets with high affinity.[1][2][5]

  • Versatile Synthetic Handle : The molecule features a tert-butoxycarbonyl (Boc)-protected primary amine. The Boc group is stable under many reaction conditions but can be easily and cleanly removed with acid, revealing a nucleophilic primary amine.[6][7] This amine serves as an ideal attachment point for a vast array of chemical moieties, enabling the rapid generation of a diverse compound library.

  • Tunable Physicochemical Properties : The core structure provides a solid foundation for drug-like properties. Subsequent derivatization allows for the fine-tuning of critical parameters like solubility, lipophilicity, and metabolic stability to optimize for clinical candidacy.[1]

This guide will provide the technical details and scientific context required to fully exploit the potential of this valuable starting material.

Synthesis and Quality Control

While commercially available, an in-house synthesis of tert-butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate may be required for large-scale library production or analog synthesis. The most common approach is the N-alkylation of 2-methylindole.

G cluster_synthesis Synthetic Pathway Indole 2-Methylindole Base Strong Base (e.g., NaH) Indole->Base 1. Deprotonation Electrophile tert-Butyl (2-bromoethyl)carbamate Base->Electrophile 2. N-Alkylation (SN2) Product tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Electrophile->Product Solvent Anhydrous DMF

Caption: General workflow for the synthesis of the title compound.

Protocol 1: Synthesis of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

This protocol is designed to be self-validating through in-process controls and final characterization.

  • Reaction Setup : Under an inert atmosphere (Argon or N₂), add 2-methylindole (1.0 eq) to a flame-dried, two-necked round-bottomed flask containing anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Rationale : NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, creating a potent nucleophile for the subsequent alkylation step.

  • Anion Formation : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. The cessation of H₂ gas evolution indicates complete deprotonation.

  • Alkylation : Cool the mixture back to 0 °C and add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir overnight (16-20 hours).

  • Monitoring : Track reaction completion using Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the 2-methylindole starting material.

  • Quench and Extraction : Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for use in library synthesis.

Diversity-Oriented Library Synthesis

The primary utility of this scaffold is as a foundation for creating a diverse library of molecules for screening. The workflow involves a simple deprotection followed by parallel derivatization.

G cluster_workflow Library Synthesis Workflow Start tert-Butyl 2-(2-methyl-1H- indol-1-yl)ethylcarbamate Deprotect Boc Deprotection (TFA / DCM) Start->Deprotect Intermediate Primary Amine (TFA Salt) Deprotect->Intermediate Couple Parallel Amide Coupling (Diverse Carboxylic Acids + Coupling Agents) Intermediate->Couple Library Screening Library (Diverse Amides) Couple->Library

Caption: Workflow for generating a screening library from the core scaffold.

Protocol 2: Parallel Synthesis of an Amide Library (96-Well Format)

  • Boc Deprotection (Bulk Scale) :

    • Dissolve the starting material in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[6]

    • Stir at room temperature for 2 hours. Monitor deprotection by LC-MS.

    • Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting primary amine TFA salt is typically used without further purification.

  • Plate Preparation :

    • Prepare a stock solution of the amine TFA salt in anhydrous DMF.

    • In a 96-well "acid plate," dispense unique carboxylic acids (1.1 eq per well) from a diverse building block collection.

    • Prepare a "reagent master mix" of a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) in anhydrous DMF. Rationale : The base neutralizes both the TFA salt and the HCl generated during the HATU-mediated coupling.

  • Parallel Coupling :

    • Using a multichannel pipette or automated liquid handler, dispense the amine stock solution into each well of a 96-well reaction block.

    • Dispense the reagent master mix into each well to initiate the coupling reactions.

  • Reaction & Analysis :

    • Seal the reaction block and shake at room temperature for 18 hours.

    • Perform a quality control check on a representative subset of wells (e.g., one row) by LC-MS to assess the reaction completion rate across the plate.

  • Workup & Purification :

    • Quench the reactions with water.

    • Purify the library members using mass-directed preparative HPLC.

    • Normalize the concentration of all purified compounds in DMSO to create a "master plate" ready for screening.

Application in Drug Discovery: A Kinase Inhibitor Screening Case Study

Protein kinases are a major class of drug targets, particularly in oncology.[8] High-throughput screening is a standard method for identifying new kinase inhibitors.[8][9][10][11]

Objective : To identify novel inhibitors of Kinase-Y, a target implicated in cancer, from the newly synthesized 2-methylindole library.

Assay Principle : An ADP-detection fluorescence assay. Kinase activity produces ADP, which is converted through a series of enzymatic steps into a fluorescent product (resorufin).[9] Inhibitors will block kinase activity, resulting in low fluorescence. This method is robust, cost-effective, and suitable for HTS.[9]

Protocol 3: High-Throughput Kinase Inhibition Assay

  • Plate Stamping : Using an acoustic liquid handler, transfer 50 nL of each library compound from the master plate into the wells of a 384-well, low-volume black assay plate. The final screening concentration will be 10 µM.

  • Controls : Dedicate specific columns for:

    • Negative Control (0% Inhibition) : DMSO vehicle only.

    • Positive Control (100% Inhibition) : A known potent inhibitor of Kinase-Y (e.g., Staurosporine).

  • Kinase Reaction : Add 5 µL of a solution containing Kinase-Y and its specific peptide substrate in assay buffer to each well. Incubate for 15 minutes at room temperature.

  • Initiation : Add 5 µL of a solution containing ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection : Add 10 µL of the ADP-detection reagent mix. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition : Read the fluorescence intensity (Ex/Em appropriate for resorufin) on a plate reader.

  • Data Analysis :

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl)).

    • Calculate the Z'-factor for the assay plate to ensure its robustness and quality. A Z'-factor ≥ 0.5 is considered excellent for HTS.[12]

    • Define a "hit" threshold (e.g., % Inhibition > 50%).

Table 1: Representative Primary Screening Results

Compound IDR-Group (from Carboxylic Acid)% Inhibition @ 10 µMHit? ( >50%)
MDI-001Phenyl12.3No
MDI-0024-Fluorophenyl68.7Yes
MDI-003Thiophen-2-yl45.1No
MDI-0043-Chlorophenyl75.2Yes
MDI-005Cyclohexyl5.6No

Follow-up Strategy for Validating Hits

  • Hit Confirmation : Re-test the initial hits from a fresh sample to rule out false positives.

  • Dose-Response Analysis : Test confirmed hits in a 10-point serial dilution to determine their IC₅₀ (half-maximal inhibitory concentration).

  • Orthogonal Assay : Validate active compounds in a different assay format (e.g., a luminescence-based ATP-depletion assay) to confirm the mechanism is not an artifact of the primary assay.

  • Structure-Activity Relationship (SAR) : Analyze the IC₅₀ data to identify trends. From the table above, an early SAR suggests that electron-withdrawing substituents on an aromatic ring are favorable for activity.

Conclusion

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is a powerful and versatile scaffold for modern drug discovery. Its strategic advantages lie in the privileged nature of its indole core and the synthetic flexibility afforded by its protected amine handle. By employing robust and logical protocols for library synthesis and high-throughput screening, research teams can efficiently explore vast chemical space. This approach accelerates the identification of high-quality hit compounds, providing a solid foundation for subsequent lead optimization programs and the development of next-generation therapeutics.

References

  • Nargund, S. et al. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
  • Al-Ostoot, F.H. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289.
  • Kaur, M. et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 654.
  • Koyama, T. et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(6), 637-645.
  • Lee, J. et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5764-5770.
  • Lochhead, P.A. et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3996-4008.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
  • Rudolph, J. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Shafiei, M. et al. (2025).
  • Al-Hujaily, E.M. et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 27(19), 6248.
  • Urmi, U.L. et al. (2023). Antiviral Activity of Anthranilamide Peptidomimetics against Herpes Simplex Virus 1 and a Coronavirus.
  • BenchChem (2025). Synthesis of tert-Butyl (2-(benzylamino)ethyl)
  • Bhookya, S. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-116.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling & Storage of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

Document ID: TSC-2026-0328 Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-2026-0328 Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic storage advice. To successfully maintain the integrity of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate over long-term storage, you must understand the specific physicochemical vulnerabilities of its molecular architecture. This guide provides the mechanistic causality behind its degradation, a troubleshooting FAQ, and a self-validating standard operating procedure (SOP) for pristine preservation.

The Mechanistic Causality of Degradation

The stability of this compound is a tale of two halves: the robust N-Boc-protected aliphatic chain and the highly vulnerable 2-methylindole core.

While the tert-butoxycarbonyl (Boc) group effectively masks the amine's nucleophilicity and is highly stable under neutral and basic conditions[1], the indole ring is an electron-rich heterocycle prone to severe oxidative degradation. The C3 position of the indole ring is its most nucleophilic site. Because the C2 position is sterically and electronically blocked by a methyl group, electrophilic attack by oxygen is directed exclusively to C3[2].

Exposure to ambient triplet oxygen ( 3O2​ ) triggers an autoxidation cascade, forming a highly reactive 3-hydroperoxyindolenine intermediate[3]. This intermediate is thermodynamically unstable and spontaneously decomposes into 3-oxindole derivatives, isatins, or undergoes complete oxidative ring cleavage (yielding kynurenine-like byproducts)[4],[5]. Furthermore, if these oxidative degradation pathways generate acidic microenvironments, the acid-sensitive N-Boc group can be prematurely cleaved, leading to complete structural collapse[1].

OxidationMechanism Compound tert-Butyl 2-(2-methyl-1H-indol-1-yl) ethylcarbamate Intermediate 3-Hydroperoxyindolenine (Unstable Intermediate) Compound->Intermediate Electrophilic Attack at C3 O2 Triplet Oxygen (O2) O2->Intermediate Light Singlet Oxygen (1O2) Light->Intermediate Degradation Degradation Products: 3-Oxindoles & Cleaved Rings Intermediate->Degradation Spontaneous Decomposition Prev_Argon Argon Purge Prev_Argon->O2 Prev_Light Amber Vials Prev_Light->Light

Logical relationship mapping the C3-oxidation pathway of 2-methylindoles and targeted prevention.

Troubleshooting & FAQs

Q: My lyophilized powder has changed from off-white to a yellowish-brown color. Is it still usable? A: No, it should not be used for sensitive assays or syntheses without purification. A color shift to yellow or brown is the macroscopic hallmark of indole oxidation. The conjugated systems of the resulting 3-oxindoles and polymeric byproducts absorb visible light[4]. Corrective Action: Purify the batch via flash chromatography (Silica gel, Hexane/EtOAc gradient) before proceeding.

Q: Can I store this compound long-term as a stock solution in Chloroform or DMSO? A: This is highly discouraged. Chloroform naturally degrades over time to generate trace phosgene and HCl; this acidic environment will rapidly cleave the N-Boc protecting group[1]. DMSO is hygroscopic and can facilitate redox reactions that accelerate indole oxidation. Corrective Action: Always store the compound as a dry solid. If a solution is mandatory for a short-term workflow, use anhydrous, degassed solvents and store at -80°C for no longer than 72 hours.

Q: Does the C2-methyl group protect the indole ring from degradation? A: Counterintuitively, no. While it sterically blocks the C2 position, the methyl group exerts an electron-donating inductive effect. This actually increases the electron density at the C3 position, making it more susceptible to electrophilic oxygen attack compared to an unsubstituted indole core[2].

Self-Validating Standard Operating Procedure (SOP) for Storage

To ensure absolute trustworthiness in your compound library, implement this self-validating workflow. The protocol relies on physical exclusion of oxygen/light and includes a built-in Quality Control (QC) metric.

Step-by-Step Methodology:

  • Preparation & Aliquoting: Dissolve the bulk material in anhydrous Dichloromethane (DCM). Divide into single-use amber glass vials to prevent repeated freeze-thaw and atmospheric exposure cycles. Remove the solvent under a gentle stream of high-purity nitrogen.

  • High-Vacuum Desiccation: Place the open vials in a vacuum desiccator (≤ 0.1 mbar) for 12 hours. This removes trace moisture that could compromise the Boc group and pulls residual oxygen from the crystal lattice.

  • Inert Gas Backfilling: Purge the desiccator with high-purity Argon. Expert Insight: Argon is denser than Nitrogen and provides a superior protective blanket at the bottom of the vial, effectively displacing triplet oxygen[3]. Repeat the vacuum-argon cycle three times.

  • Light-Proof Sealing: Cap the vials rapidly under an argon stream using PTFE-lined caps. Wrap the seal tightly with Parafilm and encase the entire vial in aluminum foil to block UV/Vis light, preventing singlet oxygen ( 1O2​ ) photo-oxidation.

  • Ultra-Low Temperature Storage: Transfer immediately to a -20°C freezer (or -80°C for multi-year storage) to kinetically halt degradation pathways.

  • Self-Validation (QC Metric): Before utilizing an aliquot that has been stored for >6 months, dissolve a 1 mg micro-sample in CDCl 3​ and run a quick 1 H-NMR.

    • Validation: Look for the sharp singlet corresponding to the C3-proton (typically around δ 6.2 ppm). If this singlet is missing, or if you observe broad downfield signals (> 8.0 ppm), the C3 position has oxidized into an oxindole or ring-opened species[6].

StorageWorkflow S1 1. Dry Aliquots (High Vacuum) S2 2. Argon Purge (3x Cycles) S1->S2 S3 3. Seal in Amber Vials S2->S3 S4 4. Store at -20°C to -80°C S3->S4 S5 5. QC: 1H-NMR Before Use S4->S5

Step-by-step experimental workflow for the self-validating long-term storage protocol.

Quantitative Storage Data

The following table summarizes the expected shelf life and degradation rates of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate based on environmental conditions.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeEst. Degradation Rate (%/month)
Ambient (25°C) AirVisible / UV< 1 Week> 15.0%
Refrigerator (4°C) AirDark1 - 2 Months~ 5.0%
Freezer (-20°C) ArgonDark12 - 24 Months< 0.5%
Ultra-Low (-80°C) ArgonDark> 36 Months< 0.1%
Solution (CDCl 3​ , 25°C) AirVisible / UV< 24 Hours> 50.0%

Sources

Optimization

Technical Support Center: Formulating tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate for In Vitro Assays

Welcome to the Application Science Technical Support Center. Working with highly lipophilic indole intermediates presents significant formulation challenges for in vitro biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. Working with highly lipophilic indole intermediates presents significant formulation challenges for in vitro biological assays. Specifically, tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is notoriously difficult to keep in solution due to its extreme hydrophobicity.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with mechanistic insights and field-proven, self-validating protocols to overcome precipitation, assay interference, and poor bioavailability in aqueous media.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate immediately precipitate when added to cell culture media or PBS? A1: The precipitation is driven by the compound's structural thermodynamics. The indole ring system is inherently planar, aromatic, and nonpolar, which drives strong intermolecular crystal lattice energies 1. Furthermore, the addition of the 2-methyl group and the bulky tert-butyloxycarbonyl (Boc) protecting group drastically increases the molecule's lipophilicity (LogP). When introduced into an aqueous buffer, the water molecules cannot break these hydrophobic interactions, leading to rapid aggregation and precipitation 2.

Q2: How should I prepare my primary stock solution to ensure complete dissolution? A2: Direct dissolution in aqueous buffers will fail. You must prepare a concentrated primary stock (typically 10 to 50 mM) in a 100% water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the gold standard due to its strong dipole moment and ability to solvate bulky hydrophobic groups 1. Ensure the DMSO is anhydrous (stored over molecular sieves), as ambient moisture absorption will prematurely trigger micro-precipitation.

Q3: My compound is dissolved in DMSO, but when I dilute it into my assay buffer, it still crashes out. How do I prevent this? A3: This is known as "solvent shift precipitation." When the DMSO is diluted by the aqueous media, its solvating power drops exponentially. To prevent this, alter the causality of the dilution:

  • Intermediate Dilution: Create an intermediate stock using co-solvents (e.g., PEG 400) or non-ionic surfactants (e.g., Tween-20) before final aqueous dilution.

  • Kinetic Order of Addition: Always add the concentrated DMSO stock dropwise to a rapidly vortexing aqueous solution, never the reverse. This prevents localized high concentrations of the hydrophobic drug in water.

Q4: My cell-based assay is sensitive to DMSO toxicity. How can I achieve solubility without exceeding 0.5% final DMSO? A4: High DMSO concentrations (>0.5%) cause cytotoxicity, altering cellular phenotypes and skewing assay results 3. If co-solvency is toxic, the most robust alternative is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic indole/Boc moieties, and a hydrophilic exterior that ensures aqueous solubility without the need for organic solvents 4, 5.

Q5: I am seeing high variability in my IC50/EC50 curves. Could this be related to solubility? A5: Yes. Highly hydrophobic compounds are prone to non-specific adsorption to polystyrene or polypropylene assay plates. This depletes the "free" drug concentration, leading to artificially high IC50 values (false negatives). To self-validate this, run your assay in low-bind plates or add a blocking agent like 0.1% BSA or 0.01% Pluronic F-68 to your assay buffer to saturate binding sites.

Part 2: Quantitative Data & Solubilization Strategies

The following table summarizes the quantitative limits and mechanistic trade-offs of various solubilization strategies for in vitro assays.

Solubilization StrategyMechanism of ActionMax Recommended In Vitro Conc.ProsCons
DMSO (Anhydrous) Solvates bulky hydrophobic groups via strong dipole moment≤ 0.5% (Cell-based)≤ 5.0% (Biochemical)Universal solvent; easy to prepare primary stocksCytotoxic to cells at >0.5%; causes rapid solvent-shift precipitation
PEG 400 Co-solvency; reduces the dielectric constant of water≤ 2.0%Low toxicity; excellent for intermediate cascade dilutionsHighly viscous; can interfere with automated pipetting accuracy
Tween-20 / Triton X-100 Micellar encapsulation of the hydrophobic drug core≤ 0.1%Prevents plasticware adsorption; stabilizes drug in solutionCan lyse cell membranes; auto-fluorescence interferes with readouts
HP-β-Cyclodextrin Host-guest inclusion complexation10 - 20% (w/v)True aqueous solubility; highly biocompatible; zero solvent toxicityRequires complex preparation (lyophilization/kneading)

Part 3: Validated Experimental Protocols

Protocol A: Co-Solvent/Surfactant Cascade Dilution

Use this protocol for biochemical assays or short-term cell assays where trace organic solvents are tolerated.

  • Primary Stock: Weigh the tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate and dissolve in 100% anhydrous DMSO to yield a 50 mM primary stock. Causality: Anhydrous conditions prevent premature nucleation.

  • Intermediate Stock: Dilute the primary stock 1:10 into a co-solvent mixture (e.g., 50% PEG 400 / 50% DMSO) to create a 5 mM intermediate stock.

  • Thermal Equilibration: Warm the final aqueous assay buffer (e.g., PBS or DMEM) to 37°C.

  • Kinetic Addition: While vortexing the aqueous buffer rapidly, add the intermediate stock dropwise.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates light scattering from micro-precipitates. If > 0.05, the compound has crashed out and the solution must be discarded.

Workflow A Solid Compound tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate B Primary Stock (10-50 mM) in 100% Anhydrous DMSO A->B Add DMSO C Intermediate Stock (Add PEG400 or Tween-20) B->C Optional Co-solvents D Aqueous Media Dilution (Dropwise under rapid vortexing) B->D Direct Dilution (If soluble) C->D Add to Buffer E Final Assay Solution (< 0.5% DMSO, Fully Soluble) D->E Equilibrate at 37°C F Self-Validation QC (Check OD600 for precipitation) E->F Spectrophotometry

Caption: Workflow for preparing aqueous assay solutions from hydrophobic stock.

Protocol B: HP-β-CD Inclusion Complex Preparation (Lyophilization Method)

Use this protocol for sensitive cell-based assays requiring zero organic solvent toxicity.

  • Host Preparation: Dissolve HP-β-CD in distilled water to create a 10% (w/v) solution.

  • Guest Preparation: Dissolve the tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate in a minimal volume of ethanol (e.g., 100 mg/mL).

  • Complexation: Slowly add the ethanol-drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 45°C. Stir for 8 hours to allow thermodynamic equilibration of the host-guest complex.

  • Self-Validation (Filtration): Filter the suspension through a 0.45 µm PTFE syringe filter. Causality: Any uncomplexed, highly hydrophobic drug will remain insoluble and be trapped by the filter. Only the water-soluble inclusion complex passes through.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain a dry, highly water-soluble inclusion complex powder. This powder can now be directly dissolved in pure cell culture media.

CD_Mechanism A Hydrophobic Drug (Boc-Indole) C Aqueous Buffer (Precipitation) A->C Direct Addition D Inclusion Complex (Drug inside CD) A->D Co-lyophilization B HP-β-Cyclodextrin (Hydrophobic Cavity) B->D Host-Guest Binding E In Vitro Assay (100% Bioavailable) D->E Readily Dissolves

Caption: Mechanistic pathway of cyclodextrin inclusion complexation for hydrophobic drugs.

Part 4: References

  • MDPI. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." MDPI. [Link]

  • NIH / PubMed. "Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug." National Library of Medicine.[Link]

  • ACS Publications. "Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process of Genipin." Journal of Agricultural and Food Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: Boc vs. Fmoc Protection for 2-(2-methyl-1H-indol-1-yl)ethylamine

When designing synthetic routes for indole-containing amines such as 2-(2-methyl-1H-indol-1-yl)ethylamine , the selection of the primary amine protecting group dictates the downstream success of the synthesis. The electr...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing synthetic routes for indole-containing amines such as 2-(2-methyl-1H-indol-1-yl)ethylamine , the selection of the primary amine protecting group dictates the downstream success of the synthesis. The electron-rich nature of the indole core makes it highly susceptible to electrophilic attack and acid-catalyzed degradation.

This guide provides an objective, mechanistically grounded comparison between the two most common amine protecting strategies: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Mechanistic Analysis of Indole Stability

To understand the comparative stability of this molecule under different deprotection conditions, we must first analyze its structural causality. In 2-(2-methyl-1H-indol-1-yl)ethylamine, the N1 position is alkylated (via the ethylamine chain) and the C2 position is blocked by a methyl group. This N1/C2 substitution profile effectively prevents the acid-catalyzed dimerization commonly observed in unsubstituted indoles.

However, the C3 position remains unsubstituted and highly nucleophilic , creating a critical vulnerability depending on the chosen protecting group.

The Boc/TFA Challenge: Electrophilic Aromatic Substitution

The Boc group is cleaved using strong acids, typically Trifluoroacetic Acid (TFA). This cleavage mechanism generates a highly reactive tert-butyl carbocation ( t -Bu + )[1]. Because the C3 position of the indole ring is highly electron-rich, the t -Bu + electrophile will rapidly attack it via electrophilic aromatic substitution (EAS), resulting in an irreversible +56 Da alkylated byproduct[2]. To mitigate this, aggressive scavenger cocktails must be employed to intercept the carbocation before it can react with the indole core[3].

The Fmoc/Piperidine Advantage: Base Stability

The Fmoc group is cleaved via a base-catalyzed β -elimination mechanism, typically using 20% piperidine in N,N-dimethylformamide (DMF)[4]. Indole rings are inherently stable to basic conditions. Because the Fmoc cleavage generates dibenzofulvene (which is safely trapped by the piperidine) rather than a reactive carbocation, the risk of C3-alkylation is entirely eliminated.

G Boc Boc-Protected Substrate TFA TFA Cleavage (Acidic) Boc->TFA tBu tert-Butyl Cation (Electrophile) TFA->tBu Generates Target Free Amine Target Product TFA->Target If Scavenged Alkylated C3-Alkylated Indole (+56 Da Byproduct) tBu->Alkylated Attacks C3 Scavenger Scavenger (TIS) Traps Cation tBu->Scavenger Intercepted by Fmoc Fmoc-Protected Substrate Pip Piperidine Cleavage (Basic) Fmoc->Pip Pip->Target Clean Deprotection

Mechanistic divergence of Boc vs Fmoc deprotection pathways in indole derivatives.

Comparative Performance Data

The following table summarizes the quantitative performance of both strategies when applied to sensitive indole-ethylamine derivatives. Data reflects standard benchmarks for indole stability under these specific cleavage conditions.

ParameterBoc Strategy (No Scavenger)Boc Strategy (With TIS/H₂O)Fmoc Strategy (Recommended)
Deprotection Reagent 95% TFA95% TFA, 2.5% TIS, 2.5% H₂O20% Piperidine in DMF
Target Amine Purity < 40%85 - 90%> 98%
C3-tert-butyl Adduct > 50% (+56 Da mass shift)5 - 10%Not Detected
Indole Degradation ModerateLowNone
Cleavage Time 60 minutes90 minutes (at 0 °C to RT)20 - 30 minutes

Self-Validating Experimental Protocols

As a rule of synthetic design, protocols must not rely on arbitrary timers; they must incorporate self-validating analytical gates to prove causality and completion.

Protocol A: Fmoc Deprotection (Optimal Strategy)

Because the indole core is impervious to piperidine, this reaction is thermodynamically driven and highly clean. The protocol utilizes real-time UV monitoring to validate completion.

  • Preparation: Dissolve Fmoc-protected 2-(2-methyl-1H-indol-1-yl)ethylamine in anhydrous DMF (0.1 M concentration).

  • Cleavage: Add piperidine to achieve a final concentration of 20% (v/v). Stir at room temperature.

  • Self-Validation (UV Gating): The cleavage of Fmoc generates a dibenzofulvene-piperidine adduct, which exhibits a strong, distinct UV absorbance at 301 nm. Take 10 µL aliquots every 5 minutes, dilute in DMF, and measure absorbance. Causality: The reaction is definitively complete when the 301 nm absorbance plateaus, indicating no further dibenzofulvene is being generated.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual piperidine, yielding the free amine.

Protocol B: Boc Deprotection (Scavenger-Dependent Strategy)

If Boc chemistry is unavoidable, you must manipulate the reaction kinetics to favor the scavenger over the indole C3 position.

  • Kinetic Control (0 °C): Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Causality: The electrophilic attack of t -Bu + on the indole is a low-activation-energy pathway. Cooling the system suppresses this bimolecular side reaction, giving the scavenger a kinetic advantage.

  • Scavenger Addition: Add Triisopropylsilane (TIS) and deionized water to a final concentration of 2.5% (v/v) each. Causality: TIS acts as a bulky hydride donor to permanently reduce the carbocation to isobutane gas, while water traps residual cations as tert-butanol[3].

  • Cleavage: Dropwise, add TFA to a final concentration of 50% (v/v). Stir at 0 °C for 30 minutes, then warm to room temperature for 60 minutes.

  • Self-Validation (LC-MS Gating): Before proceeding to workup, pull a 5 µL aliquot for LC-MS analysis. You must specifically gate for the [M+H+56]+ mass peak. Causality: If the +56 Da peak exceeds 5% relative abundance, the scavenger system has failed to outcompete the indole nucleophilicity. Do not proceed to precipitation until the [M+H]+ peak is dominant.

  • Workup: Concentrate under a stream of nitrogen. Precipitate the TFA-amine salt using ice-cold diethyl ether.

Workflow Start Boc-Protected Substrate Cool Cool to 0 °C (Kinetic Control) Start->Cool Scavenger Add TIS & H2O (Cation Traps) Cool->Scavenger TFA Add 95% TFA (Dropwise) Scavenger->TFA Monitor LC-MS Validation Check +56 Da Peak TFA->Monitor Product Precipitate Free Amine Monitor->Product

Step-by-step workflow for Boc deprotection utilizing kinetic control and scavengers.

Conclusion & Recommendations

For the synthesis and manipulation of 2-(2-methyl-1H-indol-1-yl)ethylamine, Fmoc protection is vastly superior to Boc . The inherent base-stability of the indole ring ensures that Fmoc deprotection proceeds cleanly without the need for complex kinetic controls or aggressive scavenger cocktails. If Boc must be used, strict adherence to low-temperature TFA cleavage with TIS/H₂O scavengers is mandatory to prevent irreversible C3-alkylation.

References

Sources

Comparative

A Comparative Guide to Validating LC-MS Methods for the Quantification of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate in Human Plasma

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate in human plasma. I...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate in human plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods. The principles and experimental designs discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation.[1][2][3]

The accurate quantification of drug candidates in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies.[4][5] Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate, a novel small molecule entity, requires a well-characterized and validated analytical method to ensure data integrity for regulatory submissions.[6] This guide will compare two hypothetical LC-MS/MS methods, Method A and Method B, highlighting the critical validation parameters and the scientific rationale behind the experimental choices.

Carbamate compounds can present analytical challenges, including potential thermal lability and susceptibility to matrix effects in LC-MS analysis.[7] Therefore, a thorough validation is essential to demonstrate that the chosen method is fit for its intended purpose.

Methodology Comparison: Key Performance Parameters

A successful bioanalytical method validation demonstrates accuracy, precision, selectivity, sensitivity, and stability.[6] The following sections will detail the experimental protocols and compare the performance of two distinct LC-MS methods for the analysis of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate.

Experimental Workflow

The overall workflow for the validation of the LC-MS method is depicted below. This process ensures a systematic evaluation of the method's performance characteristics.

LC-MS Method Validation Workflow cluster_Preparation Preparation cluster_LCMS_Development LC-MS Method Development cluster_Validation Method Validation cluster_Application Application Prep_Standards Prepare Calibration Standards & QCs Sample_Prep_Dev Develop Sample Preparation Protocol Prep_Standards->Sample_Prep_Dev LC_Optimization Optimize LC Conditions Sample_Prep_Dev->LC_Optimization MS_Optimization Optimize MS/MS Parameters LC_Optimization->MS_Optimization Selectivity Selectivity & Specificity MS_Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ Lower Limit of Quantification Accuracy_Precision->LLOQ Stability Stability Studies LLOQ->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis

Caption: A generalized workflow for LC-MS bioanalytical method validation.

Detailed Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the sample for analysis. Two common techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), are compared.

Method A: Protein Precipitation (PPT)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS), a deuterated analog of the analyte.

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 25 µL of 0.1 M NaOH and the internal standard.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath.

  • Decant the organic (upper) layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are pivotal for achieving the desired selectivity and sensitivity.

Method A: UPLC-MS/MS

  • LC System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Analyte: [M+H]+ → fragment ion; IS: [M+D_n+H]+ → fragment ion

Method B: HPLC-MS/MS

  • LC System: Shimadzu Nexera HPLC

  • Column: Kinetex C18, 2.6 µm, 2.1 x 100 mm

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Analyte: [M+H]+ → fragment ion; IS: [M+D_n+H]+ → fragment ion

Validation Parameters: A Head-to-Head Comparison

The following tables summarize the hypothetical validation results for Method A and Method B, based on ICH M10 guidelines.[1][8]

Linearity and Range

A calibration curve was prepared by spiking known concentrations of the analyte into blank human plasma. The linearity was assessed by a weighted (1/x²) linear regression.

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Calibration Range 0.5 - 500 ng/mL0.1 - 200 ng/mL-
Correlation Coefficient (r²) > 0.998> 0.997≥ 0.99
Back-calculated Accuracy 95.2% - 104.5%96.1% - 103.8%±15% (±20% at LLOQ)
Accuracy and Precision

Accuracy (% Bias) and precision (% CV) were determined by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Intra-day Accuracy and Precision (n=5)

LevelMethod A (PPT)Method B (LLE)Acceptance Criteria
%CV / %Bias %CV / %Bias %CV ≤15%, %Bias ±15%
LLOQ 8.2 / -5.510.5 / -8.2(%CV ≤20%, %Bias ±20%)
LQC 6.5 / 3.17.8 / 4.5
MQC 4.1 / -1.85.2 / -2.3
HQC 3.5 / 2.44.1 / 1.9

Inter-day Accuracy and Precision (3 runs over 3 days)

LevelMethod A (PPT)Method B (LLE)Acceptance Criteria
%CV / %Bias %CV / %Bias %CV ≤15%, %Bias ±15%
LLOQ 11.3 / -7.113.8 / -9.9(%CV ≤20%, %Bias ±20%)
LQC 8.9 / 4.29.5 / 5.1
MQC 6.3 / -2.57.1 / -3.0
HQC 5.4 / 3.06.2 / 2.5
Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma from at least six different sources. The matrix effect was evaluated by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS.No significant interference at the retention time of the analyte and IS.Response in blank <20% of LLOQ and <5% for IS.
Matrix Factor (IS Normalized) 0.95 (CV = 7.8%)1.02 (CV = 4.5%)CV of IS-normalized matrix factor ≤15%.
Stability

The stability of the analyte in human plasma was evaluated under various storage and handling conditions.

Stability ConditionMethod A (PPT)Method B (LLE)Acceptance Criteria
Bench-top (4 hours, RT) 98.2%99.1%Mean concentration within ±15% of nominal.
Freeze-Thaw (3 cycles) 95.5%97.8%Mean concentration within ±15% of nominal.
Long-term (-80°C, 30 days) 96.1%98.2%Mean concentration within ±15% of nominal.

Discussion and Interpretation

Both Method A (PPT) and Method B (LLE) have demonstrated acceptable performance according to the established regulatory guidelines.[4][6] However, a closer examination of the data reveals key differences that can guide the selection of the most appropriate method for a given application.

Method A, utilizing protein precipitation, offers a simpler and faster sample preparation workflow. This can be advantageous for high-throughput analysis. The UPLC system provides a shorter run time, further enhancing throughput. However, PPT is known to be less effective at removing matrix components, which is reflected in the slightly higher variability of the matrix factor compared to LLE.[9]

Method B, employing liquid-liquid extraction, provides a cleaner extract, as evidenced by the lower matrix factor variability.[10] This enhanced selectivity can be crucial for minimizing ion suppression or enhancement, leading to more rugged and reproducible results.[7] The slightly longer run time of the HPLC method may be a reasonable trade-off for the improved data quality, particularly in later-stage clinical trials where data integrity is paramount.

The stability data for both methods indicate that the analyte is stable under typical laboratory conditions. The slightly better stability observed with Method B may be attributed to the more thorough removal of plasma enzymes during the LLE process.

Logical Relationships in Method Validation

The various components of method validation are interconnected. Achieving a low LLOQ, for instance, is dependent on high sensitivity and selectivity, which are in turn influenced by both the sample preparation and the LC-MS conditions.

Interdependence of Validation Parameters cluster_Method Method Characteristics cluster_Performance Performance Metrics Sensitivity Sensitivity LLOQ LLOQ Sensitivity->LLOQ Selectivity Selectivity Selectivity->LLOQ Accuracy Accuracy Selectivity->Accuracy Precision Precision Selectivity->Precision SamplePrep Sample Preparation SamplePrep->Selectivity LCMS LC-MS Conditions LCMS->Sensitivity LCMS->Selectivity LLOQ->Accuracy LLOQ->Precision Ruggedness Ruggedness Accuracy->Ruggedness Precision->Ruggedness

Caption: The relationship between core method characteristics and performance metrics.

Conclusion

This guide has presented a comparative validation of two hypothetical LC-MS methods for the quantification of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate in human plasma. Both the Protein Precipitation (Method A) and Liquid-Liquid Extraction (Method B) approaches, when coupled with appropriate LC-MS/MS systems, can yield validated methods that meet regulatory expectations.

The choice between the two will depend on the specific requirements of the study. For early-stage discovery or high-throughput screening, the speed of Method A may be preferable. For later-stage clinical trials, the superior selectivity and ruggedness of Method B would likely be the more prudent choice.

Ultimately, a thorough and well-documented method validation is non-negotiable in the drug development process, as it provides the foundation for reliable pharmacokinetic and toxicokinetic data.

References

  • Current time information in Champaign County, US. Google.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). (2015, June 3).
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). (2023, January 13).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science.
  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). (2011, July 21).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. (2012, February 15).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA). (2024, June 12).
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS.gov).
  • FDA News: Issue 21-1, November 2022. American Society for Clinical Pharmacology & Therapeutics (ASCPT). (2022, November 11).
  • Technical Support Center: Mass Spectrometry of Carbamate Compounds. Benchchem.
  • LC-MS/MS Method for the determination of carbamathione in human plasma. PMC.
  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry (RSC Publishing).
  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria.
  • LC–MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma. PMC.
  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry - ACS Publications. (2003, July 15).
  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables [pdf]. ResearchGate.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.
  • Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC. (2020, November 13).
  • LC-MS/MS method for the determination of carbamathione in human plasma. PubMed. (2011, March 25).
  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Academia.edu.
  • LC-MS/MS chromatograms of fifteen carbamate pesticides (50 ng mL⁻¹). ResearchGate.
  • LC-MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma | Request PDF. ResearchGate.
  • A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate Reaction Mixtures. Benchchem.
  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments.
  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science.
  • Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. Åbo Akademi University.
  • Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography /. Shimadzu.
  • LC-MS/MS Method for the determination of carbamathione in human plasma | Request PDF. ResearchGate.
  • What are best chromotographic conditions for carbamate derivative analysis via LC/MS? ResearchGate. (2016, February 10).

Sources

Validation

Comprehensive Comparison Guide: tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate vs. Unsubstituted Indole Analogues in Binding Assays

Executive Summary In the development of neuropharmacological agents, the indole core serves as a privileged scaffold, mimicking endogenous neurotransmitters like serotonin and melatonin. tert-Butyl 2-(2-methyl-1H-indol-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuropharmacological agents, the indole core serves as a privileged scaffold, mimicking endogenous neurotransmitters like serotonin and melatonin. tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is a critical synthetic intermediate and structural model used to evaluate the steric and electronic impacts of C2-methylation on receptor binding.

This guide provides an objective, data-driven comparison between 2-methyl-substituted indole analogues and their unsubstituted counterparts. By analyzing their performance in radioligand binding assays, we elucidate how a single methyl group dictates receptor subtype selectivity, specifically differentiating between Melatonin (MT1/MT2) and Serotonin (5-HT) receptor targets.

Structural & Mechanistic Rationale: The Role of the C2-Methyl Group

The pharmacological divergence between tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate and its unsubstituted analogue, tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate, is rooted in the spatial geometry of the target receptor's orthosteric binding pocket.

  • Melatonin Receptors (MT1/MT2): The MT2 receptor possesses a hydrophobic sub-pocket near the C2 position of the indole ring that is less accommodating in the MT1 subtype. Consequently, the introduction of a C2-methyl group (as seen in 2-methylmelatonin) significantly enhances binding affinity and drives MT2 subtype selectivity[1].

  • Serotonin Receptors (5-HT): Conversely, in tryptamine-based analogues, the C2-methyl group introduces severe steric hindrance. Binding assays demonstrate that 2-methyltryptamine exhibits dramatically reduced affinity for 5-HT1A and 5-HT2A receptors compared to unsubstituted tryptamine, as the methyl group clashes with conserved residues in the 5-HT binding cleft[2].

Receptor Signaling & Ligand Selectivity

G L1 Unsubstituted Indole (e.g., Melatonin) MT1 MT1 Receptor L1->MT1 High Affinity MT2 MT2 Receptor L1->MT2 High Affinity L2 2-Methyl Indole (e.g., 2-Methylmelatonin) L2->MT1 Moderate Affinity L2->MT2 Very High Affinity (Selective) Gi Gi/o Protein MT1->Gi MT2->Gi cAMP Decreased cAMP Gi->cAMP

Ligand selectivity and downstream signaling of MT1/MT2 receptors.

Comparative Binding Affinity Data

The following table summarizes the quantitative impact of C2-methylation on receptor binding affinities ( Ki​ or Kd​ ), utilizing established indole/tryptamine analogues as functional proxies for the title compounds[1][2].

Compound ClassRepresentative LigandTarget ReceptorBinding Affinity ( Ki​ / Kd​ )Impact of C2-Methylation
Unsubstituted Indole MelatoninMT10.30 nMBaseline high affinity for both subtypes.
Unsubstituted Indole MelatoninMT20.43 nMBaseline high affinity for both subtypes.
2-Methyl Indole 2-MethylmelatoninMT1 / MT2Picomolar rangeEnhances MT2 selectivity by exploiting the C2 hydrophobic pocket.
Unsubstituted Indole Tryptamine5-HT2A~2,400 nMBaseline moderate affinity.
2-Methyl Indole 2-Methyltryptamine5-HT2A7,774 nM3.2-fold reduction in affinity due to steric clash[2].

Experimental Methodology: Competitive Radioligand Binding Assay

To objectively compare tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate against its unsubstituted counterpart, a highly controlled competitive radioligand binding assay is required. The protocol below is a self-validating system designed for Melatonin MT1/MT2 receptors, utilizing 2-[125I]-iodomelatonin[3][4][5].

Workflow Visualization

W N1 1. Membrane Preparation (CHO-hMT1 / CHO-hMT2) N2 2. Radioligand Incubation (2-[125I]-iodomelatonin + Competitor) N1->N2 N3 3. Equilibrium Binding (120 min at 37°C) N2->N3 N4 4. Rapid Filtration (GF/B Glass Fiber Filters) N3->N4 N5 5. Scintillation Counting & Cheng-Prusoff Analysis N4->N5

Step-by-step workflow for competitive radioligand binding assays.

Step-by-Step Protocol & Causality

1. Membrane Preparation & Standardization

  • Action: Culture Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors. Harvest and homogenize cells, isolating the membrane fraction via ultracentrifugation. Resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)[5].

  • Causality: Utilizing recombinant CHO cells ensures an identical cellular background, eliminating endogenous receptor interference. The inclusion of 5 mM MgCl2 is critical; divalent cations stabilize the receptor-G-protein complex, locking the receptor in its high-affinity state necessary for accurate agonist binding[5].

2. Assay Assembly

  • Action: In a 96-well plate, combine 50 µg/mL of membrane protein, 50 pM of 2-[125I]-iodomelatonin, and varying concentrations of the test compound (e.g., 0.01 pM to 100 µM)[3].

  • Self-Validation Control: Dedicate specific wells to define Non-Specific Binding (NSB) by adding a saturating concentration (10 µM) of unlabeled melatonin[5]. This ensures that the radioactivity measured in test wells is exclusively from specific receptor interactions.

3. Equilibrium Incubation

  • Action: Incubate the microplates at 37°C for exactly 120 minutes[3].

  • Causality: 2-[125I]-iodomelatonin exhibits a notoriously slow dissociation rate, particularly from the MT2 receptor. A 120-minute incubation at physiological temperature is the mathematically derived minimum required to achieve true thermodynamic equilibrium, preventing artificial skewing of IC50​ values.

4. Termination and Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking). Wash the filters three times with ice-cold 50 mM Tris-HCl buffer[5].

  • Causality: Ice-cold buffer rapidly drops the kinetic energy of the system, halting ligand dissociation during the washing phase and preserving the integrity of the bound radioligand complex.

5. Data Analysis

  • Action: Quantify retained radioactivity using a liquid scintillation counter. Calculate the Ki​ of the test compounds using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: Converting IC50​ to Ki​ normalizes the data against the specific concentration and affinity of the radioligand used, allowing for direct, objective comparison between the 2-methyl substituted and unsubstituted analogues across different laboratory setups.

References

  • Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors Source: NIH / British Journal of Pharmacology URL:[Link]

  • 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors Source: Springer Nature / Neuromethods URL:[Link]

  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state Source: NIH / British Journal of Pharmacology URL:[Link]

  • Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands Source: PLOS One URL:[Link]

  • 2-Methyltryptamine: Receptor binding profiles and behavioral pharmacology Source: Wikipedia (Aggregated Pharmacological Data) URL:[Link]

Sources

Comparative

Comparative Guide: Reaction Kinetics and Regioselectivity of N1- vs. C3-Alkylated 2-Methylindoles

As a Senior Application Scientist, one of the most frequent challenges I encounter in heterocyclic drug development is controlling the regiochemical fidelity of indole functionalization. Indole is a classic ambident nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in heterocyclic drug development is controlling the regiochemical fidelity of indole functionalization. Indole is a classic ambident nucleophile, capable of reacting at both the nitrogen (N1) and carbon (C3) positions.

The introduction of a methyl group at the C2 position in 2-methylindole adds a fascinating layer of complexity. The inductive (+I) effect of the methyl group enhances the nucleophilicity of the adjacent C3 position, while its steric bulk simultaneously hinders the approach of bulky electrophiles. Achieving strict regiocontrol between N1 and C3 requires a deep understanding of reaction kinetics, thermodynamics, and Hard-Soft Acid-Base (HSAB) theory.

This guide objectively compares the kinetic and thermodynamic pathways of 2-methylindole alkylation, providing field-proven protocols and supporting experimental data to help you design self-validating synthetic workflows.

Mechanistic Pathways: Kinetic vs. Thermodynamic Control

The regioselectivity of 2-methylindole alkylation is governed by the competition between kinetic and thermodynamic control .

The N1-Alkylation Pathway (Kinetic Control)

Deprotonation of 2-methylindole with a strong base (e.g., NaH) generates the indolyl anion. While the negative charge is delocalized across the N1-C2-C3 system, the highest charge density resides on the more electronegative nitrogen atom. When conducted in polar aprotic solvents like DMF, the metal counterion is heavily solvated, leaving a highly reactive, "naked" anion. Attack by a hard electrophile (e.g., an alkyl halide) at N1 has a low activation energy ( Ea​ ), making it rapid, irreversible, and the kinetically favored product .

The C3-Alkylation Pathway (Thermodynamic & Soft Control)

Under neutral or acidic conditions, or when using specific Lewis acids (e.g., ZnCl2​ , B(C6​F5​)3​ ), the reaction proceeds via the enamine-like reactivity of the indole core. The Highest Occupied Molecular Orbital (HOMO) coefficient is largest at C3, making it the softer nucleophilic site. C3-alkylation is thermodynamically favored because the aromaticity of the pyrrole ring—temporarily disrupted during the formation of the indoleninium intermediate—is fully restored upon deprotonation . Furthermore, when metal salts like Mg2+ or Zn2+ are used, they tightly coordinate to the N1 position, sterically and electronically blocking it, thereby directing the electrophile exclusively to C3 .

G SM 2-Methylindole (Ambident Nucleophile) Anion Indolyl Anion (High N-Charge Density) SM->Anion Strong Base (NaH) Polar Aprotic (DMF) C3 C3-Alkylated Product (Thermodynamic Control) SM->C3 Lewis Acid / Neutral Soft Electrophile N1 N1-Alkylated Product (Kinetic Control) Anion->N1 Hard Electrophile Fast, Irreversible Anion->C3 Zn2+/Mg2+ Coordination Blocks N1 Site

Mechanistic divergence of 2-methylindole alkylation under kinetic vs thermodynamic control.

Comparative Performance Data

To objectively compare these pathways, the following table synthesizes quantitative data and experimental conditions required to force regioselectivity in 2-methylindole.

ParameterN1-Alkylation PathwayC3-Alkylation Pathway
Primary Control Mechanism Kinetic ControlThermodynamic / Soft Control
Catalyst / Base Strong Base (NaH, KOtBu)Lewis/Brønsted Acid ( ZnCl2​ , TfOH, B(C6​F5​)3​ )
Solvent Environment Polar Aprotic (DMF, DMSO)Non-polar / Protic (Toluene, DCM, Dioxane)
Electrophile Type Hard (Alkyl halides, Triflates)Soft (Alcohols, Michael acceptors, Diazo)
Typical Temperature 0°C to Room Temperature60°C to 120°C (Requires thermal activation)
Regioselectivity >95% N1 (with NaH/DMF)>90% C3 (with Acid Catalysis)
Steric Impact of 2-Methyl Mildly hinders bulky electrophilesActivates C3 via +I effect; requires heat

Experimental Protocols & Self-Validating Workflows

The following protocols are designed not just as a list of steps, but as self-validating systems. Understanding the causality behind each reagent choice ensures reproducibility.

Protocol A: Kinetically Controlled N1-Alkylation

Objective: Achieve >95% N1 regioselectivity using a hard electrophile.

  • Preparation: Flame-dry a 100 mL Schlenk flask. Add 2-methylindole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0°C. Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv).

    • Causality Check: NaH is chosen because the resulting Na+ cation is heavily solvated by DMF. This prevents tight ion-pairing, leaving a "naked," highly reactive indolyl anion that rapidly attacks the electrophile via the kinetically accessible N1 trajectory.

  • Alkylation: After 30 minutes of stirring (hydrogen evolution ceases), add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Quench with saturated NH4​Cl . Extract with EtOAc.

    • Self-Validating Step: Analyze the crude mixture via 1H NMR. The complete disappearance of the broad N-H singlet (typically ~8.0–11.0 ppm) confirms successful N1-alkylation. The C3-H proton should remain visible as a distinct singlet/doublet at ~6.2 ppm.

Protocol B: Thermodynamically Controlled C3-Alkylation

Objective: Achieve selective C3 functionalization via SN​1 -type alkylation with alcohols .

  • Preparation: In a dry reaction vial, combine 2-methylindole (1.0 equiv) and the target secondary alcohol (1.2 equiv) in anhydrous 1,4-dioxane (0.5 M).

  • Activation: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 20 mol%) or a Lewis acid like B(C6​F5​)3​ (10 mol%).

    • Causality Check: The acid serves a dual purpose. It activates the alcohol to generate a soft carbocation intermediate, and it ensures the indole reacts via its neutral, enamine-like state (where the HOMO is localized at C3), completely bypassing the N1 kinetic sink.

  • Alkylation: Heat the mixture to 80°C–100°C for 12 hours. The elevated temperature provides the energy required to overcome the higher activation barrier of C3-alkylation and the steric hindrance of the 2-methyl group.

  • Validation: Cool to room temperature, dilute with DCM, and wash with saturated NaHCO3​ .

    • Self-Validating Step: In the 1H NMR of the crude product, the N-H peak (~8.0 ppm) must remain intact, while the characteristic C3-H peak at ~6.2 ppm will have completely disappeared, confirming regiochemical fidelity at the carbon center.

Workflow cluster_N1 N1-Alkylation Pathway (Kinetic) cluster_C3 C3-Alkylation Pathway (Thermodynamic) Step1 Step 1: Preparation Dry solvent & inert N2 atmosphere Step2N Step 2a: Deprotonation Add NaH (1.2 eq) in DMF at 0°C Step1->Step2N Step2C Step 2b: Activation Add Lewis/Brønsted Acid Step1->Step2C Step3N Step 3a: Alkylation Add Alkyl Halide, stir at RT Step2N->Step3N Step4 Step 4: Workup & Validation Quench, Extract, 1H NMR Verification Step3N->Step4 Step3C Step 3b: Alkylation Add Alcohol/Alkylator, heat to 80°C Step2C->Step3C Step3C->Step4

Step-by-step experimental workflow for selective N1 and C3 alkylation of 2-methylindole.

Strategic Recommendations

When designing a synthetic route involving 2-methylindole, your choice of pathway dictates your reagent constraints:

  • Choose N1-Alkylation when you need to install simple alkyl chains rapidly. Ensure strict anhydrous conditions and use polar aprotic solvents to maximize the kinetic advantage of the indolyl anion.

  • Choose C3-Alkylation when building complex, sterically demanding architectures (e.g., drug pharmacophores). Leverage Lewis acid catalysis and elevated temperatures to push the reaction toward the thermodynamic sink, taking advantage of the +I activation provided by the 2-methyl group.

References

  • "14.3: Kinetic vs. Thermodynamic Control of Reactions", Chemistry LibreTexts. Available at:[Link]

  • "B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles", ACS Catalysis / PubMed Central (PMC). Available at:[Link]

  • "Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides", PubMed Central (PMC). Available at:[Link]

  • "SN1-Type Alkylation of N-Heteroaromatics with Alcohols", Organic Letters (ACS Publications). Available at:[Link]

Validation

A Comparative Guide to the Quantitative NMR (qNMR) Validation of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Reference Standards

In the landscape of pharmaceutical development and manufacturing, the quality, safety, and efficacy of an active pharmaceutical ingredient (API) are paramount. This necessitates the use of highly characterized and pure c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the quality, safety, and efficacy of an active pharmaceutical ingredient (API) are paramount. This necessitates the use of highly characterized and pure chemical reference standards. The purity of these standards underpins the accuracy of all subsequent analytical measurements, from drug substance release to stability testing.[1] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the validation and purity assignment of a tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate reference standard, a key intermediate in medicinal chemistry.

Quantitative NMR stands apart from comparative techniques like High-Performance Liquid Chromatography (HPLC) because it is a primary analytical method.[2][3] The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[2][4][5] This allows for the direct and absolute quantification of a substance against a certified internal standard of a different chemical structure, eliminating the need for a pre-existing, identical reference material of the analyte.[5][6]

The qNMR Principle: A Foundation of Metrological Traceability

Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR determines purity based on a fundamental molecular property.[5][7] The purity of the analyte (Purity_a) is calculated using the following equation, which relates the integral of the analyte's NMR signal to that of a certified internal standard (std) of known purity.[4][7]

Purity_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * Purity_std

Where:

  • I : Integral of the NMR signal

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass

  • m : Mass

  • Purity : Certified purity of the standard

This direct, molar-based measurement provides SI-traceable results, establishing qNMR as a powerful tool for the certification of reference materials.[3]

Strategic Method Development for tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

A robust qNMR method is not a "one-size-fits-all" solution; it is meticulously developed based on the specific chemical properties of the analyte and the chosen internal standard.[8] The process is a self-validating system where each choice is made to ensure accuracy and precision.

Analyte Signal Selection

The structure of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate offers several distinct proton signals suitable for quantification. The ideal signal should be:

  • Well-resolved and free from overlap with other analyte, impurity, or standard signals.

  • Located in a clear region of the spectrum.

  • Representative of the molecule as a whole.

For this analyte, the nine protons of the tert-butyl group typically produce a sharp, intense singlet around 1.4 ppm, making it an excellent candidate for quantification due to its high signal-to-noise ratio and minimal chance of overlapping with other signals.

Internal Standard (IS) Selection: The Cornerstone of Accuracy

The choice of the internal standard is the most critical step in developing a qNMR assay.[8][9] An ideal IS must meet several criteria:

  • High Purity (≥99%): The standard must have a certified, accurately known purity.[9] Commercially available standards certified for qNMR use are readily available.[7]

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[9][10]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[9][11]

  • Signal Clarity: It should have one or more sharp signals that do not overlap with any signals from the analyte.[9][11]

For tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate, Maleic Acid is a suitable choice. It is highly soluble in common polar organic solvents like DMSO-d₆, is chemically stable, and possesses two equivalent olefinic protons that produce a sharp singlet around 6.3 ppm, a region typically clear of signals from the analyte.

Experimental Workflow for qNMR Validation

The following diagram illustrates the logical workflow for the qNMR purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte (tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate) dissolve Dissolve both in deuterated solvent (e.g., DMSO-d6) in a vial weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to high-precision NMR tube dissolve->transfer instrument_setup Instrument Setup (High-field NMR, e.g., 600 MHz) transfer->instrument_setup param_opt Parameter Optimization (D1 > 5 * T1, 90° pulse, adequate scans) instrument_setup->param_opt acquire_fid Acquire Free Induction Decay (FID) param_opt->acquire_fid fft Fourier Transform (FID -> Spectrum) acquire_fid->fft phase_baseline Phase & Baseline Correction fft->phase_baseline integrate Integrate selected Analyte & IS signals phase_baseline->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Generate Certificate of Analysis calculate->report caption Figure 1: qNMR Purity Assessment Workflow.

Figure 1: qNMR Purity Assessment Workflow.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data in accordance with ICH guidelines.[12][13][14]

Instrumentation:

  • High-field NMR Spectrometer (e.g., 600 MHz)

  • High-precision analytical balance

Materials:

  • tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate (Analyte)

  • Certified qNMR Internal Standard (e.g., Maleic Acid, ≥99.5% purity)

  • Deuterated Solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality NMR tubes

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 15-20 mg of the analyte into a clean, dry glass vial. Record the mass precisely. b. Accurately weigh approximately 5-10 mg of the certified Maleic Acid internal standard into the same vial. Record the mass precisely. The goal is to achieve a near 1:1 molar ratio between the protons being integrated for optimal accuracy.[4][10] c. Add approximately 0.7 mL of DMSO-d₆ to the vial. d. Gently vortex the vial until both the analyte and the internal standard are completely dissolved. A clear, homogeneous solution is critical.[9] e. Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition: a. Insert the sample into the NMR spectrometer and allow it to thermally equilibrate. b. Perform standard instrument tuning, locking, and shimming procedures to ensure high magnetic field homogeneity. c. Crucially, set the relaxation delay (D1) to be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified (both analyte and standard). This ensures fully relaxed signals, which is mandatory for accurate integration.[8] A preliminary T1 measurement is best practice. d. Use a calibrated 90° pulse angle for excitation. e. Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[15][16] f. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply an appropriate window function (e.g., a small exponential line broadening of 0.3 Hz) and perform a Fourier Transform. b. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum. d. Integrate the selected signals: the tert-butyl singlet for the analyte and the olefinic singlet for the Maleic Acid standard. The integration region should cover at least 20 times the signal's half-width.

  • Purity Calculation: a. Use the previously stated qNMR equation with the recorded masses, integrals, and molecular information to calculate the absolute purity of the analyte. b. It is recommended to prepare and analyze three independent samples to assess the precision of the method.[17]

Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)

While HPLC is a cornerstone of pharmaceutical analysis for its high sensitivity and resolving power, it is a comparative, not an absolute, technique for purity assessment.[1][2]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Primary method; signal intensity is directly proportional to the number of nuclei (molar concentration).[2][5][7]Comparative method; relies on comparing the detector response of the analyte to a reference standard.[1][2]
Reference Standard Requires a certified internal standard of a different chemical structure.[5][6]Requires a highly purified, well-characterized reference standard of the same compound being analyzed.
Accuracy High absolute accuracy. Not affected by differences in chromophores or response factors between the analyte and its impurities.[2]Accuracy is dependent on the purity of the reference standard and the assumption that all impurities have the same response factor as the main peak (Area % method), which is often incorrect.[2]
Specificity Excellent. The chemical shift provides structural information, helping to distinguish and quantify structurally related impurities if their signals are resolved.[7]High, based on retention time. Co-eluting impurities can lead to inaccurate results. Mass spectrometry coupling (LC-MS) is often needed for identification.[1]
Quantification Provides a direct measure of absolute purity (mass/mass %).Typically provides relative purity (area %). Conversion to absolute purity requires response factor determination for each impurity.
Method Development Requires careful selection of IS, solvent, and optimization of NMR parameters (e.g., relaxation delay).[4][8]Requires development of mobile phase, gradient, column selection, and detector wavelength optimization.[1]
Throughput Generally lower throughput than modern HPLC systems.High throughput, especially with UPLC/UHPLC systems and autosamplers.
Illustrative Purity Discrepancy Scenario

Consider a hypothetical batch of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate containing a small amount of an impurity that lacks a strong UV chromophore.

  • By HPLC (UV detection): The impurity might be underestimated or completely missed, leading to an artificially high purity value (e.g., 99.8% by area).

  • By qNMR: As a universal detector for all proton-containing molecules, qNMR would detect and quantify this impurity based on its molar concentration, providing a more accurate, and likely lower, purity value (e.g., 98.5% by mass).[18]

This highlights the orthogonal nature of qNMR and its critical role in validating reference standards, where an overestimation of purity can have significant consequences for all subsequent assays.[18]

Conclusion

For the definitive validation of a tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate reference standard, quantitative NMR provides a direct, accurate, and metrologically traceable method for assigning absolute purity. Its fundamental principle, which is independent of compound-specific reference materials and detector response factors, makes it an indispensable orthogonal technique to traditional chromatographic methods.[15][18] While HPLC remains essential for impurity profiling and routine quality control, qNMR is the gold standard for the initial certification of reference materials, ensuring the integrity and reliability of the entire pharmaceutical quality system. The adoption of qNMR is not merely an alternative; it is a fundamental component of a robust, science-led approach to analytical validation.[3][19]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025, December 29). ResolveMass.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Magnetic Resonance in Chemistry.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
  • Validation of Analytical Procedure Q2(R2). (2022, March 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Let's try doing quantit
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • Purity analysis with qNMR vs IR. (2021, January 14). Reddit.
  • qNMR.
  • Quantitative NMR Spectroscopy. (2017, November). University of Oxford.
  • Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation. (2025, March 9).
  • qNMR - Quantitative Analysis by NMR.
  • Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. (2020, March 20). Analytical Science & Technology.

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